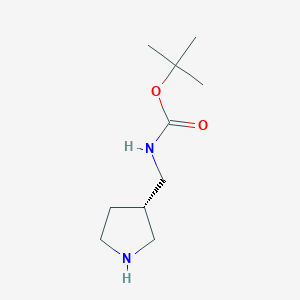

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJVMZWPIUWHO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364037 | |

| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173340-26-6 | |

| Record name | tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-N-Boc-aminomethyl pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

CAS Number: 173340-26-6

A Comprehensive Overview for Chemical Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, a key chiral building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a versatile bifunctional molecule incorporating a protected primary amine and a secondary cyclic amine. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal intermediate in multi-step syntheses.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 173340-26-6 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Purity | ≥98% | [1] |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Boiling Point | Not specified in search results | |

| Density | Not specified in search results |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 173340-26-6) was not explicitly found in the provided search results, a general synthetic strategy can be inferred from procedures for analogous compounds. A plausible synthetic route would involve the Boc-protection of the primary amine of (S)-3-(aminomethyl)pyrrolidine.

Conceptual Experimental Protocol:

This protocol is a generalized procedure based on common organic synthesis techniques for Boc protection of amines.

Materials:

-

(S)-3-(aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water and a base like sodium bicarbonate)

-

A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-3-(aminomethyl)pyrrolidine in the chosen solvent. If a base like triethylamine is used, it is added at this stage. The flask is typically cooled in an ice bath to manage any exothermic reaction.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in a small amount of the reaction solvent, is added dropwise to the stirred solution of the amine. The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in a water-immiscible organic solvent (like ethyl acetate) and washed sequentially with a weak aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.

-

Purification: The crude this compound is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Logical Workflow for Synthesis and Purification:

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrrolidine ring is a common scaffold in many biologically active compounds. The presence of a protected primary amine allows for further functionalization, making this compound a versatile starting material for the synthesis of a wide range of potential drug candidates.

While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its structural motifs are present in molecules targeting various biological systems. For instance, the carbamate group is a key structural feature in many approved drugs and is often designed to interact with biological targets.

Conceptual Application in Drug Discovery Workflow:

The following diagram illustrates a conceptual workflow where this compound could be utilized as a starting material in a drug discovery program.

Safety Information

Detailed safety information for this compound was not available in the provided search results. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety handling procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery. Its bifunctional nature, coupled with the stability and reliable deprotection of the Boc group, makes it an attractive starting material for the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents. Further research into its applications is likely to yield new and innovative uses for this important synthetic intermediate.

References

structure and stereochemistry of Boc-(S)-3-(aminomethyl)pyrrolidine

An In-depth Technical Guide to Boc-(S)-3-(aminomethyl)pyrrolidine for Drug Development Professionals

Introduction

Boc-(S)-3-(aminomethyl)pyrrolidine is a versatile chiral building block widely employed in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyrrolidine ring with a protected nitrogen and a primary amine on a stereodefined side chain, makes it an invaluable intermediate for creating complex, enantiomerically pure molecules.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective deprotection, making it highly adaptable in multi-step synthetic pathways.[1]

Structure and Stereochemistry

The fundamental structure of Boc-(S)-3-(aminomethyl)pyrrolidine consists of a five-membered pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group. A key feature is the aminomethyl group (-CH₂NH₂) attached to the third carbon of the pyrrolidine ring. The stereochemistry at this carbon is designated as (S), which is crucial for the synthesis of stereospecific pharmaceuticals where biological activity is highly dependent on the three-dimensional arrangement of atoms.[3]

Caption: 2D representation of Boc-(S)-3-(aminomethyl)pyrrolidine structure.

Physicochemical and Spectroscopic Properties

The compound is typically a yellow oil or a solid, and its properties make it a stable intermediate for various chemical transformations.[1] Key data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 199175-10-5 | [1][4][5][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][4][5][6] |

| Molecular Weight | 200.28 g/mol | [1][4][6] |

| Appearance | Yellow oil or solid | [1] |

| Boiling Point | 280.3 ± 13.0 °C (Predicted) | [4] |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 10.12 ± 0.29 (Predicted) | [4] |

| Purity | ≥97-99% (HPLC) | [1][6] |

| Storage Conditions | 0-8°C, protect from light | [1][4][6] |

| SMILES | O=C(OC(C)(C)C)N1CC--INVALID-LINK--C1 | [6] |

| InChI Key | OGCCBDIYOAFOGK-MRVPVSSYSA-N | [7] |

Characterization of Boc-(S)-3-(aminomethyl)pyrrolidine is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[7][8][9]

Synthesis Overview

A common and stereospecific method for synthesizing Boc-(S)-3-(aminomethyl)pyrrolidine starts from the commercially available chiral precursor, (S)-prolinol.[10] The synthesis involves a sequence of protection, activation, and substitution reactions to convert the hydroxyl group of (S)-prolinol into the desired aminomethyl functionality while maintaining the crucial (S)-stereochemistry.

Caption: General synthetic workflow for Boc-(S)-3-(aminomethyl)pyrrolidine.

Applications in Drug Discovery

Boc-(S)-3-(aminomethyl)pyrrolidine is a cornerstone in the synthesis of advanced pharmaceutical agents due to its unique structural attributes.[1]

-

Chiral Building Block: As an enantiomerically pure compound, it is essential for asymmetric synthesis, ensuring the production of drugs with high efficacy and safety profiles.[1]

-

Peptide Chemistry: It is incorporated into peptide-based therapeutics to introduce conformational rigidity, such as β-turns, which can enhance binding affinity to biological targets.[11] The diamino functionality, after deprotection, can also act as a linker for peptide cyclization, which improves stability, bioavailability, and resistance to enzymatic degradation.[11]

-

Synthesis of Peptidomimetics: The pyrrolidine scaffold is used to append various functional groups, leading to the creation of novel peptidomimetics with improved pharmacological properties.[11]

-

Neurological Drug Development: The compound serves as a key intermediate in the synthesis of drugs targeting neurological disorders.[1][2]

-

Neuroscience Research: It is a valuable tool in studying neurotransmitter systems and developing potential treatments for cognitive disorders.[1]

Caption: Workflow for using the compound in peptide cyclization.

Representative Experimental Protocol: N-Acylation

The primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine is readily available for various coupling reactions. The following is a general protocol for N-acylation, a common step in synthesizing more complex molecules.

Objective: To couple a carboxylic acid (R-COOH) to the primary amine of Boc-(S)-3-(aminomethyl)pyrrolidine.

Materials:

-

Boc-(S)-3-(aminomethyl)pyrrolidine

-

Carboxylic acid (R-COOH) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous MgSO₄

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add Boc-(S)-3-(aminomethyl)pyrrolidine (1.05 eq) to the solution. Cool the mixture to 0°C using an ice bath.

-

Coupling: Add DIPEA (2.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times), water (1 time), and brine (1 time).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-acylated product. Characterize the final compound by NMR and MS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 199175-10-5 CAS MSDS ((S)-1-Boc-3-(aminomethyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS # 199175-10-5, (S)-1-Boc-3-(aminomethyl)pyrrolidine, (S)-1-tert-Butoxycarbonyl-3-(aminomethyl)pyrrolidine, (S)-3-(Aminomethyl)-1-N-Boc-pyrrolidine - chemBlink [ww.chemblink.com]

- 6. chemscene.com [chemscene.com]

- 7. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR [m.chemicalbook.com]

- 8. R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Biological Significance of Chiral Pyrrolidine Carbamates

For Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. The incorporation of a carbamate moiety onto this ring system further enhances its therapeutic potential by providing additional points for molecular recognition and influencing physicochemical properties. This technical guide provides a comprehensive literature review of the synthesis of chiral pyrrolidine carbamates, with a focus on asymmetric methodologies, and delves into their roles as modulators of key cellular signaling pathways.

I. Asymmetric Synthesis of Chiral Pyrrolidine Carbamates

The enantioselective synthesis of pyrrolidine carbamates is crucial for the development of stereochemically pure therapeutics, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. A variety of powerful asymmetric methods have been developed to access these valuable building blocks.

Organocatalytic Asymmetric Aza-Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of C-N bonds. The asymmetric aza-Michael addition of ketones to nitroolefins, often catalyzed by chiral pyrrolidine-based organocatalysts, provides a direct route to highly functionalized chiral pyrrolidines that can be readily converted to the corresponding carbamates.

A series of adamantoyl L-prolinamides have been shown to be highly efficient organocatalysts for the Michael addition of aldehydes and ketones to nitroalkenes, affording the Michael adducts in good yields (up to 95%) and with excellent enantioselectivities (up to 99% ee).[1] Similarly, (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes.[2]

Table 1: Organocatalytic Asymmetric Aza-Michael Addition of Ketones to Nitroolefins

| Catalyst | Ketone | Nitroolefin | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |

| Adamantoyl L-prolinamide | Cyclohexanone | trans-β-nitrostyrene | 92 | 85:15 | 98 | [1] |

| Adamantoyl L-prolinamide | Acetone | trans-β-nitrostyrene | 85 | - | 95 | [1] |

| DPEN-based thiourea | Cyclohexanone | trans-β-nitrostyrene | 99 | 9:1 | 99 | [2] |

| DPEN-based thiourea | Cyclopentanone | trans-β-nitrostyrene | 95 | 8:2 | 96 | [2] |

Experimental Protocol: General Procedure for Asymmetric Michael Addition of Cyclohexanone to trans-β-nitrostyrene using a DPEN-based Thiourea Catalyst [2]

-

To a reaction vessel, add the thiourea catalyst (7.3 mg, 0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (30 mg, 0.20 mmol).

-

Dissolve the mixture in water (1.0 mL) under ambient conditions.

-

Add cyclohexanone (0.21 mL, 2.0 mmol) to the solution.

-

Stir the reaction mixture vigorously for 5 hours at room temperature.

-

Upon completion (monitored by TLC), extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral Michael adduct.

Caption: Workflow for organocatalytic aza-Michael addition.

Copper-Catalyzed Intramolecular C-H Amination

Copper-catalyzed C-H amination reactions provide a powerful and atom-economical approach to the synthesis of N-heterocycles. This methodology allows for the direct conversion of C-H bonds into C-N bonds, avoiding the need for pre-functionalized starting materials.

A mild and effective copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been developed for the synthesis of pyrrolidines in good yields with complete regio- and chemoselectivity.[3] Mechanistic studies on the copper-catalyzed intramolecular C-H amination of N-fluoride amides have shed light on the reaction pathway, involving a copper(I)/copper(II) catalytic cycle.[4][5]

Table 2: Copper-Catalyzed Intramolecular C-H Amination for Pyrrolidine Synthesis

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Fluoropentylbenzamide | [TpiPr2Cu(NCMe)] | 1,2-Dichloroethane | 90 | 99 | [4][5] |

| N-Chloro-N-(4-phenylbutyl)benzamide | Cu(OTf)₂ | 1,2-Dichloroethane | 80 | 83 | [4] |

Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular C-H Amination of N-Fluoride Amides [6]

-

In a glovebox or under a strictly inert atmosphere (Nitrogen or Argon), dissolve the N-fluoride amide substrate (1.0 equiv) in anhydrous, degassed solvent (e.g., 1,2-dichloroethane) in a sealable reaction vessel.

-

Add the copper(I) precatalyst (e.g., [TpiPr2Cu(NCMe)], 5 mol%) to the solution.

-

Seal the reaction vessel tightly.

-

Heat the reaction mixture to the required temperature (e.g., 90 °C).

-

Monitor the reaction progress by ¹H NMR or GC-MS until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a short pad of silica gel or celite to remove the copper catalyst, eluting with a suitable solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography or distillation to yield the pure pyrrolidine.

Caption: Proposed mechanism for Cu-catalyzed C-H amination.

Biocatalytic Intramolecular C-H Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, particularly from the cytochrome P450 family, have been developed to catalyze the intramolecular C-H amination of organic azides to produce chiral pyrrolidines.

Directed evolution of a cytochrome P411 enzyme has yielded variants capable of catalyzing the insertion of alkyl nitrenes into C(sp³)–H bonds with good enantioselectivity and catalytic efficiency.[7][8][9][10][11] This enzymatic platform provides a concise route for the preparation of chiral N-heterocycles from simple azide precursors.

Table 3: Biocatalytic Intramolecular C-H Amination for Pyrrolidine Synthesis

| Substrate | Enzyme Variant | Yield (%) | ee (%) | Reference |

| 1-Azido-5-phenylpentane | P411-PYS-5149 | 74 | 99 | [11] |

| 1-Azido-5-(4-fluorophenyl)pentane | P411-PYS-5149 | 67 | 99 | [11] |

| 1-Azido-5-(4-methylphenyl)pentane | P411-PYS-5149 | 65 | 98 | [11] |

Experimental Protocol: General Procedure for Biocatalytic Intramolecular C-H Amination [8]

-

Prepare whole-cell catalysts by expressing the engineered P411 enzyme variant (e.g., P411-PYS-5149) in E. coli.

-

Perform the biocatalytic reaction at an analytical scale using E. coli cells (OD₆₀₀ = 30) expressing the enzyme variant.

-

Add the azide substrate (2.5 mM) to the cell suspension in M9-N buffer (pH = 8.4).

-

Incubate the reaction mixture at room temperature under anaerobic conditions for 16 hours.

-

Monitor the reaction progress and quantify the yield by LC-MS based on calibration curves of the corresponding reference products.

-

Determine the enantioselectivity by HPLC on a chiral phase after benzoyl protection of the pyrrolidine product.

Caption: Workflow for biocatalytic C-H amination.

II. Chiral Pyrrolidine Carbamates in Cellular Signaling

Chiral pyrrolidine carbamates are not only valuable synthetic intermediates but also exhibit significant biological activities by modulating various cellular signaling pathways. Their ability to interact with specific protein targets makes them attractive candidates for drug development.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative diseases.[12] Chiral pyrrolidine-based inhibitors of nNOS have been developed with high potency and selectivity.[13][14] The stereochemistry of the pyrrolidine ring is crucial for the inhibitory activity and selectivity over other NOS isoforms.[12]

Caption: Inhibition of the nNOS signaling pathway.

Modulation of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response.[15][16][17] Pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent activator of the Nrf2 pathway, particularly in astrocytes.[18][19] This activation leads to the upregulation of antioxidant genes, providing protection against oxidative stress, a hallmark of many neurodegenerative diseases.

Caption: Activation of the Nrf2 antioxidant response pathway.

Induction of Apoptosis via JNK and NF-κB Signaling

In complex with copper, pyrrolidine dithiocarbamate (PDTC-Cu²⁺) has been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells and astrocytes.[20][21][22] This pro-apoptotic effect is mediated by the generation of reactive oxygen species (ROS), which in turn activates the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways.

Caption: JNK and NF-κB mediated apoptosis by PDTC-Cu²⁺.

III. Conclusion

Chiral pyrrolidine carbamates represent a class of molecules with immense potential in drug discovery and development. The continued advancement of asymmetric synthetic methodologies provides researchers with the tools to access a wide array of stereochemically defined pyrrolidine carbamates. Furthermore, a deeper understanding of their interactions with key cellular signaling pathways, such as those involving nNOS, Nrf2, JNK, and NF-κB, will undoubtedly pave the way for the design and development of novel therapeutics for a range of diseases, including neurodegenerative disorders and cancer. This guide serves as a foundational resource for scientists and researchers dedicated to exploring the rich chemistry and biology of these fascinating compounds.

References

- 1. Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrolidine dithiocarbamate activates the Nrf2 pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Involvement of activating transcription factors JNK, NF-kappaB, and AP-1 in apoptosis induced by pyrrolidine dithiocarbamate/Cu complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Death signaling pathway induced by pyrrolidine dithiocarbamate-Cu(2+) complex in the cultured rat cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Involvement of oxidative stress-induced ERK/JNK activation in the Cu(2+)/pyrrolidine dithiocarbamate complex-triggered mitochondria-regulated apoptosis in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a key chiral building block in medicinal chemistry and drug development. This document details its commercial availability, physicochemical properties, synthesis protocols, and applications, with a focus on its role as a versatile intermediate for the synthesis of complex molecules.

Commercial Availability and Supplier Information

This compound, identified by CAS Number 173340-26-6 , is readily available from various chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale drug development projects.

Table 1: Representative Commercial Suppliers

| Supplier | Purity | Available Quantities |

| BLDpharm | ≥97% | Grams to Kilograms |

| ChemUniverse | Custom | Inquire for details |

| AChemBlock | ≥97% | Milligrams to Grams |

Physicochemical and Quantitative Data

This compound is a white to off-white solid at room temperature. Its Boc-protected amine and chiral pyrrolidine ring make it a valuable synthon for introducing a specific stereochemistry into target molecules.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | Supplier Data |

| Molecular Weight | 200.28 g/mol | Supplier Data |

| CAS Number | 173340-26-6 | Supplier Data |

| Boiling Point | 286.4 ± 29.0 °C at 760 mmHg (Predicted) | BOC Sciences (for a related compound) |

| Density | 1.04 g/cm³ (Predicted) | BOC Sciences (for a related compound) |

| XLogP3 | 0.9 | PubChem (Computed for (R)-enantiomer) |

| Rotatable Bond Count | 3 | PubChem (Computed for (R)-enantiomer) |

| Exact Mass | 200.152477885 Da | PubChem (Computed for (R)-enantiomer)[1] |

| Appearance | White or off-white powder | BOC Sciences (for a related compound)[] |

Note: Some physical properties are for the closely related compound (S)-3-(Boc-Amino)pyrrolidine or are computed values for the (R)-enantiomer and should be considered as estimates.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from commercially available chiral precursors. A common strategy involves the reduction of a nitrile or the reductive amination of an aldehyde derived from a protected pyrrolidine scaffold.

Proposed Synthetic Pathway

A plausible and efficient synthetic route starts from the commercially available (S)-1-Boc-3-hydroxymethyl-pyrrolidine. This pathway involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an appropriate nitrogen source and subsequent Boc-protection.

Detailed Experimental Protocols

Step 1: Mesylation of (S)-1-Boc-3-hydroxymethyl-pyrrolidine

-

To a stirred solution of (S)-1-Boc-3-hydroxymethyl-pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Azide Formation

-

Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and heat the mixture to 80 °C.

-

Stir the reaction for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (S)-3-(azidomethyl)-1-Boc-pyrrolidine.

Step 3: Reduction of the Azide

-

Dissolve the azide from the previous step in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-(aminomethyl)-1-Boc-pyrrolidine, which can be used directly in the next step.

Step 4: Boc Protection of the Primary Amine

-

Dissolve the crude amine from the previous step in DCM.

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs). The chiral pyrrolidine moiety often serves as a key pharmacophore that interacts with the target protein, while the Boc-protected amine allows for further chemical modifications.

Role in the Development of CXCR4 Antagonists

One notable application of this class of compounds is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a GPCR that plays a crucial role in cancer progression, inflammation, and HIV infection.[3] Antagonists of CXCR4 can inhibit these processes and are therefore of significant therapeutic interest.

The synthesis of potent CXCR4 antagonists often involves the incorporation of a chiral 3-aminomethylpyrrolidine scaffold. The (S)-enantiomer of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can be deprotected and subsequently coupled with other molecular fragments to generate novel drug candidates.

CXCR4 Signaling Pathway

The binding of the endogenous ligand CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. CXCR4 antagonists block this interaction, thereby inhibiting these downstream effects.

Conclusion

This compound is a commercially available and highly valuable chiral building block for drug discovery and development. Its stereodefined pyrrolidine core and versatile Boc-protected amine handle make it an ideal starting material for the synthesis of complex molecular architectures, particularly for targeting GPCRs like CXCR4. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.

References

IUPAC name for Boc protected (S)-3-aminomethylpyrrolidine

An In-depth Technical Guide on tert-Butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate

Executive Summary

The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planarity and stereogenic centers allow for a thorough exploration of pharmacophore space, making it a valuable component in modern drug design.[2] This guide focuses on a key derivative, (S)-3-aminomethylpyrrolidine protected with a tert-butoxycarbonyl (Boc) group. Its IUPAC name is tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate .[3] This chiral building block is instrumental in the synthesis of complex bioactive molecules, offering a versatile platform for introducing crucial amine functionalities.[4] It is widely used in the development of pharmaceuticals, particularly for neurological disorders, and in peptide chemistry to enhance the stability and bioavailability of therapeutics.[4]

Compound Identification and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a synthetic building block are critical for its effective application in research and development.

Table 2.1: Compound Nomenclature and Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate[3] |

| Synonyms | (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, (S)-3-N-Boc-aminomethylpyrrolidine, (S)-Pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester[3] |

| CAS Number | 199175-10-5[4] |

| Molecular Formula | C₁₀H₂₀N₂O₂[4][5] |

| PubChem CID | 2756485[4] |

| MDL Number | MFCD02179397[4] |

Table 2.2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 200.28 g/mol [4][5] |

| Appearance | Yellow oil[4] |

| Purity | ≥ 99% (HPLC)[4] |

| Melting Point | 206-210°C |

| Boiling Point | 280.3 ± 13.0 °C (Predicted) |

| Density | 1.044 ± 0.06 g/cm³ (Predicted) |

| Storage Conditions | 0-8°C[4] |

Core Applications in Drug Discovery

This chiral pyrrolidine derivative is a cornerstone in the synthesis of enantiomerically pure compounds, which is essential for ensuring the efficacy and safety of new drug candidates.[4] Its bifunctional nature, featuring a protected primary amine and a secondary amine within the pyrrolidine ring, allows for controlled, sequential reactions to build complex molecular architectures.[6]

Key application areas include:

-

Neuroscience Research: The compound is a valuable intermediate for synthesizing agents targeting neurological disorders and for studying neurotransmitter systems.[4]

-

Peptide Chemistry: It is incorporated into peptide-based therapeutics to improve their stability and pharmacokinetic profiles.[4]

-

Oncology: Derivatives of the (S)-3-aminopyrrolidine scaffold have been identified as promising dual inhibitors of Abl and PI3K kinases, targets relevant to chronic myeloid leukemia (CML).[7]

-

General Medicinal Chemistry: The pyrrolidine moiety is a privileged structure found in drugs across various therapeutic areas, including antivirals, antibacterials, and anti-inflammatories.[1][8]

Chemical Reactivity and Synthetic Protocols

The primary utility of this compound lies in the strategic removal of the Boc protecting group to liberate the primary amine, which can then undergo a variety of coupling reactions.

Caption: General synthetic workflow utilizing the Boc-protected pyrrolidine building block.

Experimental Protocol: General Procedure for Amide Bond Formation

The following is a representative protocol for the coupling of the deprotected pyrrolidine with a carboxylic acid.

-

Deprotection: Dissolve tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM). Add an excess of Trifluoroacetic acid (TFA) (e.g., 2-4 eq) and stir at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Work-up: Concentrate the reaction mixture in vacuo. The resulting residue, the trifluoroacetate salt of (S)-3-(aminomethyl)pyrrolidine, can often be used directly in the next step after neutralizing the acid.

-

Coupling: Dissolve the carboxylic acid (1.0 eq) in DCM or Dimethylformamide (DMF). Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). Stir for 15 minutes.

-

Addition: Add a solution of the deprotected amine intermediate from step 2 and a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

-

Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up followed by purification using column chromatography on silica gel to yield the desired amide product.

Application in Targeted Drug Discovery: A Case Study

The (S)-3-aminopyrrolidine scaffold has been successfully employed to develop dual inhibitors targeting multiple signaling pathways, a strategy of increasing importance in cancer therapy.

Caption: Logical workflow for the discovery of dual Abl/PI3K inhibitors from the pyrrolidine scaffold.

A study exploring novel treatments for Chronic Myeloid Leukemia (CML) identified a series of compounds built upon the (S)-3-aminopyrrolidine scaffold as dual inhibitors of Abl and PI3K kinases.[7] While the individual kinase inhibition was moderate, the compounds demonstrated promising cytotoxicity against the K562 leukemia cell line.[7] This suggests that the promising anti-leukemia effect may arise from the collective inhibition of both pathways, highlighting the utility of this scaffold in developing multi-targeted agents.[7] Molecular docking studies further confirmed that these derivatives could bind to both Abl and PI3K.[7]

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-N-Boc-aminomethyl pyrrolidine | C10H20N2O2 | CID 1519426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate and Its Analogs in Research and Development

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the chemical properties and synthetic methodologies related to (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate. Due to the limited availability of detailed experimental data for this specific compound, this guide also presents in-depth information on the closely related and extensively studied analog, (S)-tert-Butyl (pyrrolidin-3-yl)carbamate. This analog serves as a valuable case study, illustrating the applications of Boc-protected pyrrolidines as crucial building blocks in medicinal chemistry.

Compound Profile: this compound

This compound is a chiral heterocyclic building block. The presence of a Boc-protecting group on the amine and a chiral pyrrolidine core makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

| Property | Value |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| CAS Number | 173340-26-6 |

In-Depth Focus: The Analog (S)-tert-Butyl (pyrrolidin-3-yl)carbamate

The analog, (S)-tert-Butyl (pyrrolidin-3-yl)carbamate (also known as (S)-3-(Boc-amino)pyrrolidine), is a structurally similar compound that is widely referenced in scientific literature and is commercially available from numerous suppliers. Its synthetic routes and applications are well-documented, providing a strong proxy for understanding the potential utility of its methylene-homolog.

Physicochemical Data for (S)-tert-Butyl (pyrrolidin-3-yl)carbamate

| Property | Value | Reference |

| Molecular Formula | C9H18N2O2 | [] |

| Molecular Weight | 186.25 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Boiling Point | 286.4±29.0 °C at 760 mmHg | [] |

| Density | 1.04 g/cm³ | [] |

| Optical Activity | [α]/D -21.5±2.0°, c = 1 in ethanol | [2] |

Experimental Protocol: Synthesis of Chiral Boc-Protected Pyrrolidines

The synthesis of chiral Boc-protected pyrrolidines often involves asymmetric lithiation of N-Boc-pyrrolidine, followed by trapping with an electrophile. The following is a representative experimental protocol adapted from established methodologies for the functionalization of N-Boc-pyrrolidine.

Reaction: Asymmetric α-Arylation of N-Boc-pyrrolidine

Materials:

-

N-Boc-pyrrolidine

-

(+)-sparteine

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

Zinc Chloride (ZnCl2) in THF

-

Aryl bromide

-

Palladium acetate (Pd(OAc)2)

-

t-Bu3P-HBF4

-

Methyl tert-butyl ether (MTBE)

-

Dry ice/acetone bath

Procedure:

-

An oven-dried three-necked round-bottomed flask is placed under a nitrogen atmosphere.

-

MTBE, N-Boc-pyrrolidine, and (+)-sparteine are added to the flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

sec-BuLi in cyclohexane is added dropwise, maintaining the internal temperature below -65 °C. The solution typically turns orange-red.

-

The reaction mixture is aged at -78 °C for several hours.

-

A solution of ZnCl2 in THF is then added dropwise at a temperature below -65 °C.

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

The palladium catalyst and phosphonium salt are added, followed by the aryl bromide for the Negishi coupling.

-

The reaction is stirred until completion, monitored by TLC or LC-MS.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.

Diagram: Synthetic Workflow for Functionalized Pyrrolidines

Caption: Asymmetric synthesis of functionalized pyrrolidines.

Applications in Drug Discovery and Development

While specific applications for this compound are not widely reported, the analog (S)-tert-Butyl (pyrrolidin-3-yl)carbamate is a key intermediate in the synthesis of various biologically active compounds.

This building block is utilized in the development of:

-

EGFR Tyrosine Kinase Inhibitors: The pyrrolidine scaffold can be incorporated into molecules designed to target the epidermal growth factor receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.[2]

-

Bacterial Cell Division Inhibitors: The chiral amine functionality of the deprotected pyrrolidine can be used to synthesize compounds that interfere with bacterial cell division, offering a potential route to new antibiotics.[2]

-

Asymmetric Catalysis: The chiral nature of these compounds makes them suitable for use as ligands in asymmetric catalysis, facilitating the synthesis of other chiral molecules.

Diagram: Role as a Building Block in Kinase Inhibitor Synthesis

References

A Technical Guide to the Solubility Characteristics of Boc-(S)-3-(aminomethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex pharmaceutical agents. An understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a summary of the available physical and solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine. Due to the limited availability of quantitative solubility data in public literature, this guide also furnishes a detailed, generalized experimental protocol for determining its equilibrium solubility in various solvents, which can be adapted for specific laboratory requirements.

Physicochemical Properties

Boc-(S)-3-(aminomethyl)pyrrolidine is a stable, Boc-protected chiral amine. Its fundamental physicochemical properties are summarized in Table 1. There are some discrepancies in the reported physical state of the broader class of 1-Boc-3-(aminomethyl)pyrrolidines, with the racemic mixture described as a solid and the enantiomerically pure forms often as liquids or oils. This may be attributable to differences in purity or the specific enantiomeric form.

Table 1: Physicochemical Properties of Boc-(S)-3-(aminomethyl)pyrrolidine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| CAS Number | 199175-10-5 | |

| Appearance | Colorless to yellow liquid/oil | |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point | 95 - 99 °C / 1.5 mm Hg (for (R)-enantiomer) |

Solubility Profile

Quantitative solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine is not extensively documented. However, qualitative descriptions and data from structurally similar compounds provide valuable insights into its expected solubility behavior. The presence of the lipophilic tert-butoxycarbonyl (Boc) group generally imparts solubility in a range of organic solvents, while the primary amine and the pyrrolidine ring can contribute to solubility in polar and protic solvents.

Table 2: Qualitative Solubility Data and Analogs

| Compound | Solvent | Solubility | Reference(s) |

| (R)-1-Boc-3-(aminomethyl)pyrrolidine | Not Specified | High Solubility | |

| (S)-3-(Boc-amino)pyrrolidine | Water | Soluble | [3] |

| Chloroform | Slightly Soluble | [3] | |

| Methanol | Slightly Soluble | [3] |

Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a standard "shake-flask" method to determine the equilibrium solubility of Boc-(S)-3-(aminomethyl)pyrrolidine. This method can be followed by either gravimetric analysis or concentration determination via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Boc-(S)-3-(aminomethyl)pyrrolidine

-

Selected solvents (e.g., deionized water, methanol, ethanol, acetonitrile, tetrahydrofuran (THF), dichloromethane (DCM))

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and general laboratory glassware

-

For Gravimetric Analysis: Evaporating dishes, vacuum oven or desiccator

-

For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis or ELSD), column (e.g., C18), and validated analytical method

Procedure

-

Sample Preparation:

-

Add an excess amount of Boc-(S)-3-(aminomethyl)pyrrolidine to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Record the exact mass of the compound added.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand at the set temperature for a short period to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or an HPLC vial (for HPLC analysis). This step is crucial to remove any undissolved microparticles.[4]

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.[5]

-

-

Method B: HPLC Analysis

-

Prepare a series of calibration standards of Boc-(S)-3-(aminomethyl)pyrrolidine of known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC system.[6]

-

Dilute the filtered saturated solution with a suitable solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.[4]

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for equilibrium solubility determination.

Conclusion

While quantitative solubility data for Boc-(S)-3-(aminomethyl)pyrrolidine remains scarce in published literature, its physicochemical profile suggests solubility in a range of common organic solvents. For drug development professionals requiring precise solubility values for process optimization and formulation, direct experimental determination is necessary. The provided protocol offers a robust and adaptable framework for generating this critical data, enabling more informed and efficient use of this versatile chiral building block.

References

An In-depth Technical Guide to the Key Reactive Sites of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a versatile chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrrolidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a secondary amine within the pyrrolidine ring, offers multiple points for chemical modification. This guide provides a comprehensive overview of the key reactive sites of this compound, detailing its chemical properties, reactivity, and application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The strategic manipulation of its reactive centers allows for the construction of diverse compound libraries for lead optimization and the synthesis of targeted drug candidates.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | White or off-white powder/solid | [] |

| CAS Number | 173340-26-6 | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, sealed in a dry, dark place | [3] |

| Boiling Point | 303.9±15.0 °C (Predicted) | [4] |

| Density | 0.997 g/cm³ (Predicted) | [4] |

Note: Some physical properties are predicted values and should be used as an estimate.

Key Reactive Sites and Their Transformations

The reactivity of this compound is primarily dictated by two key functional groups: the Boc-protected primary amine and the secondary amine of the pyrrolidine ring.

The Boc-Protected Primary Amine: Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The primary reactive pathway for this site is acid-catalyzed deprotection to reveal the free primary amine.

Reaction Mechanism: The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, followed by the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation can then be quenched by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Below is a DOT script representation of the Boc deprotection mechanism.

Experimental Protocol: General Procedure for Boc Deprotection

A common method for Boc deprotection involves the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Reagents and Solvents:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM) or ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in a suitable solvent such as DCM or EtOAc.

-

Add an excess of the acidic reagent (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

-

| Acidic Reagent | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temp. | 1 - 12 h |

The Pyrrolidine Secondary Amine: Nucleophilic Reactions

The secondary amine within the pyrrolidine ring is nucleophilic and serves as a key site for further functionalization through reactions such as N-alkylation and N-acylation. The estimated pKa for a similar pyrrolidine-based CXCR4 antagonist is around 8.2, indicating moderate basicity.[5]

3.2.1. N-Alkylation

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This reaction is fundamental in modifying the scaffold for structure-activity relationship (SAR) studies.

Experimental Protocol: General Procedure for N-Alkylation

This protocol is adapted from procedures for similar secondary amines.

-

Reagents and Solvents:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)

-

A polar aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base.

-

Add the alkyl halide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.

-

3.2.2. N-Acylation

N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide bond. This is a common strategy to introduce diverse substituents.

Experimental Protocol: General Procedure for N-Acylation

This protocol is based on standard acylation methods.

-

Reagents and Solvents:

-

This compound

-

Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent)

-

A base (e.g., triethylamine, pyridine)

-

An inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve this compound and the base in the solvent and cool to 0 °C.

-

Add the acylating agent dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

-

Purify the product by chromatography if necessary.

-

Below is a DOT script illustrating the general workflow for the functionalization of the pyrrolidine nitrogen.

Application in Drug Discovery: CXCR4 Antagonists

This compound is a valuable scaffold for the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4). The CXCL12/CXCR4 signaling axis is implicated in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammatory responses.[5][6] Antagonists of CXCR4 can block the downstream signaling pathways activated by the binding of its ligand, CXCL12.

The pyrrolidine moiety of the title compound often serves as a key structural element that can be elaborated to interact with the CXCR4 binding pocket. The synthetic handles on the molecule allow for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The following DOT script illustrates the simplified CXCL12/CXCR4 signaling pathway and the inhibitory action of an antagonist derived from the discussed scaffold.

Conclusion

This compound is a strategically important building block in synthetic and medicinal chemistry. Its two distinct reactive sites, the Boc-protected primary amine and the nucleophilic secondary amine of the pyrrolidine ring, allow for orthogonal chemical modifications. A thorough understanding of the reactivity of these sites is crucial for the rational design and efficient synthesis of novel drug candidates, particularly in the development of therapeutics targeting receptors like CXCR4. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile compound in their drug discovery and development endeavors.

References

- 1. calpaclab.com [calpaclab.com]

- 3. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Derivatization of N-Boc-(S)-3-(aminomethyl)pyrrolidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the chiral building block, N-Boc-(S)-3-(aminomethyl)pyrrolidine, and its subsequent derivatization. This versatile intermediate is a valuable component in the synthesis of a wide range of biologically active molecules and pharmaceutical candidates.

Introduction

Pyrrolidine scaffolds are prevalent in numerous natural products and synthetic drugs, imparting unique conformational constraints and physicochemical properties. The aminomethyl substituent at the 3-position provides a key functional handle for further molecular elaboration, while the Boc-protecting group on the pyrrolidine nitrogen allows for selective reactions at the primary amine. The (S)-stereochemistry is often crucial for specific interactions with biological targets. This guide outlines a reliable synthetic route to N-Boc-(S)-3-(aminomethyl)pyrrolidine and showcases common derivatization reactions, including N-acylation and N-alkylation, complete with experimental details and characterization data.

Synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine

A common and efficient route to N-Boc-(S)-3-(aminomethyl)pyrrolidine involves the reduction of a nitrile precursor, N-Boc-(S)-3-cyanopyrrolidine. This precursor can be synthesized from commercially available starting materials such as (S)-3-hydroxypyrrolidine.

Overall Synthesis Workflow

Caption: Synthetic pathway to N-Boc-(S)-3-(aminomethyl)pyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-3-cyanopyrrolidine

This protocol outlines the Boc protection of (S)-3-cyanopyrrolidine.

Materials:

-

(S)-3-Cyanopyrrolidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-cyanopyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-cyanopyrrolidine.

Protocol 2: Synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine

This protocol describes the reduction of the nitrile to the primary amine.

Materials:

-

N-Boc-(S)-3-cyanopyrrolidine

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Anhydrous tetrahydrofuran (THF) or Methanol (for Raney Ni)

-

Ammonia (for Raney Ni)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

Procedure using LiAlH₄:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(S)-3-cyanopyrrolidine (1.0 eq) in THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (DCM/MeOH with NH₃) to afford N-Boc-(S)-3-(aminomethyl)pyrrolidine.

Procedure using Raney Nickel:

-

Charge a high-pressure reactor with N-Boc-(S)-3-cyanopyrrolidine (1.0 eq), Raney Nickel (catalytic amount), and methanolic ammonia.

-

Pressurize the reactor with hydrogen gas (50-100 psi).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-(S)-3-(aminomethyl)pyrrolidine.

Derivatization of N-Boc-(S)-3-(aminomethyl)pyrrolidine

The primary amine of N-Boc-(S)-3-(aminomethyl)pyrrolidine can be readily functionalized through various reactions.

Derivatization Workflow

Caption: Common derivatization reactions of the title compound.

Experimental Protocols for Derivatization

Protocol 3: N-Acylation with Benzoyl Chloride

Materials:

-

N-Boc-(S)-3-(aminomethyl)pyrrolidine

-

Benzoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve N-Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add benzoyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the N-benzoyl derivative.

Protocol 4: N-Alkylation with Benzyl Bromide

Materials:

-

N-Boc-(S)-3-(aminomethyl)pyrrolidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of N-Boc-(S)-3-(aminomethyl)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 12-16 hours.

-

Filter the solid and concentrate the filtrate.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the N-benzyl derivative.

Data Presentation

The following tables summarize typical yields and key characterization data for the synthesized compounds.

Table 1: Synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | N-Boc-(S)-3-cyanopyrrolidine | (S)-3-Cyanopyrrolidine | (Boc)₂O, Et₃N | 90-95 | >95 |

| 2 | N-Boc-(S)-3-(aminomethyl)pyrrolidine | N-Boc-(S)-3-cyanopyrrolidine | LiAlH₄ or Raney Ni/H₂ | 75-85 | >97 |

Table 2: Derivatization of N-Boc-(S)-3-(aminomethyl)pyrrolidine

| Reaction | Derivative | Reagents | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| N-Acylation | N-Benzoyl | Benzoyl chloride, Et₃N | 85-92 | 7.8-7.4 (m, 5H), 3.6-3.0 (m, 6H), 2.1-1.7 (m, 2H), 1.45 (s, 9H) | [M+H]⁺ |

| N-Alkylation | N-Benzyl | Benzyl bromide, K₂CO₃ | 70-80 | 7.4-7.2 (m, 5H), 3.8 (s, 2H), 3.5-2.9 (m, 6H), 2.0-1.6 (m, 2H), 1.45 (s, 9H) | [M+H]⁺ |

Note: ¹H NMR and MS data are representative and may vary slightly.

Conclusion

This application note provides robust and reproducible protocols for the synthesis of N-Boc-(S)-3-(aminomethyl)pyrrolidine and its subsequent derivatization. The detailed methodologies and tabulated data offer a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. The straightforward nature of these protocols allows for the efficient generation of a diverse library of pyrrolidine-based compounds for further investigation.

Application of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate in Medicinal Chemistry: Application Notes and Protocols

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex heterocyclic structures with therapeutic potential. Its pyrrolidine core and the protected amine functionality make it a versatile scaffold for introducing specific spatial arrangements and functionalities into drug candidates. This document provides detailed application notes and experimental protocols for its use in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors and bacterial cell division inhibitors.

Application Notes

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The Boc-protecting group allows for selective manipulation of the pyrrolidine nitrogen, while the chiral center at the 3-position is crucial for achieving stereospecific interactions with biological targets.

Synthesis of Pyrido[3,4-d]pyrimidine-based EGFR Inhibitors

The pyrido[3,4-d]pyrimidine scaffold is a core structural motif in a number of potent and selective EGFR tyrosine kinase inhibitors (TKIs). This compound is employed to introduce a substituted pyrrolidine moiety at the C6 position of the pyridopyrimidine core. This substitution has been shown to be critical for potent inhibitory activity against both wild-type and mutant forms of EGFR, including the T790M resistance mutation. The synthesis involves the deprotection of the Boc group to free the secondary amine of the pyrrolidine, which is then reacted with a suitable precursor of the pyridopyrimidine core.

Synthesis of N-benzyl-3-sulfonamidopyrrolidine-based Bacterial Cell Division Inhibitors

Bacterial cell division is a promising target for the development of new antibacterial agents. This compound can be used to synthesize N-benzyl-3-sulfonamidopyrrolidines, a class of compounds that have been shown to inhibit bacterial cell division. The synthesis typically involves the removal of the Boc protecting group, followed by N-alkylation with a substituted benzyl group and subsequent sulfonylation of the primary amine. The chirality of the pyrrolidine ring is essential for the antibacterial activity of these compounds.

Quantitative Data

The following tables summarize the biological activity of compounds synthesized using this compound as a key building block.

Table 1: Inhibitory Activity of Pyrido[3,4-d]pyrimidine-based EGFR Inhibitors

| Compound ID | EGFRL858R IC50 (nM) | EGFRL858R/T790M IC50 (nM) | HCC827 Cell Growth Inhibition IC50 (µM) | H1975 Cell Growth Inhibition IC50 (µM) | Reference |

| 25h | 1.7 | 23.3 | 0.025 | 0.49 | [1] |

| B1 | - | 13 | - | 0.087 | [2][3] |

| B7 | - | 5.9 | - | 0.023 | [2][3] |

| 8a | 99 | 123 | - | - | [4][5][6][7] |

| APP-1 | 15.6 | 326 | - | - | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of N-benzyl-3-sulfonamidopyrrolidines against E. coli

| Compound ID | E. coli Strain | MIC (µM) | Reference |

| 14 | DRC 39 (AcrAB efflux pump-deficient) | 10 | [9] |

| 15 | DRC 39 (AcrAB efflux pump-deficient) | 20 | [9] |

| Gyramide A | BW25113 ΔtolC | 10 | [10] |

| Gyramide B | BW25113 ΔtolC | 5 | [10] |

| Gyramide C | BW25113 ΔtolC | 5 | [10] |

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[3,4-d]pyrimidine-based EGFR Inhibitor (General Procedure)

This protocol describes a general method for the synthesis of 2,4-disubstituted 6-((S)-pyrrolidin-3-ylmethoxy)pyrido[3,4-d]pyrimidines, adapted from the synthesis of related compounds.[1]

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-pyrrolidin-3-ylmethanamine.

Step 2: Nucleophilic Aromatic Substitution

-